3-fluoro-1,2-dihydropyridine-2-thione
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Overview
Description
3-fluoro-1,2-dihydropyridine-2-thione is a heterocyclic compound that contains a pyridine ring with a thiol group and a fluorine atom attached
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the diazotization of 2-amino-3-hydroxypyridine followed by fluorination . This process involves the use of sodium nitrite (NaNO2) in the presence of hydrofluoric acid (HF) or tetrafluoroboric acid (HBF4) to introduce the fluorine atom.
Industrial Production Methods
Industrial production of fluorinated pyridines, including 3-fluoro-1,2-dihydropyridine-2-thione, often employs large-scale fluorination techniques. These methods may involve the use of fluorinating agents such as xenon difluoride (XeF2) or elemental fluorine (F2) under controlled conditions to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
3-fluoro-1,2-dihydropyridine-2-thione can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiol or sulfide.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom under basic conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiols or sulfides.
Substitution: Various substituted pyridinethione derivatives.
Scientific Research Applications
3-fluoro-1,2-dihydropyridine-2-thione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antiviral agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as fluorinated polymers
Mechanism of Action
The mechanism of action of 3-fluoro-1,2-dihydropyridine-2-thione involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The thiol group can form disulfide bonds with proteins, affecting their structure and function .
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridine: Similar structure but lacks the thiol group.
3-Fluoropyridine: Similar structure but lacks the thiol group.
2(1H)-Pyridinethione: Lacks the fluorine atom.
Uniqueness
3-fluoro-1,2-dihydropyridine-2-thione is unique due to the presence of both the fluorine atom and the thiol group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-fluoro-1H-pyridine-2-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4FNS/c6-4-2-1-3-7-5(4)8/h1-3H,(H,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXOVSPPEBNMIGI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=S)C(=C1)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4FNS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40631130 |
Source
|
Record name | 3-Fluoropyridine-2(1H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40631130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
865663-90-7 |
Source
|
Record name | 3-Fluoropyridine-2(1H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40631130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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